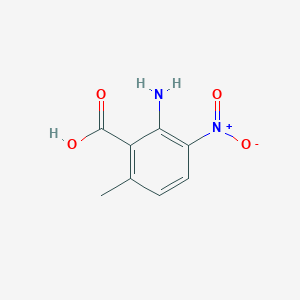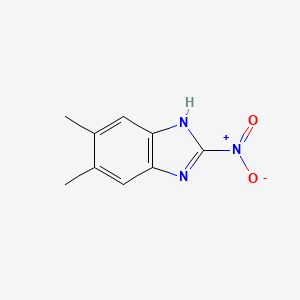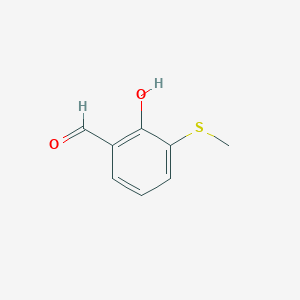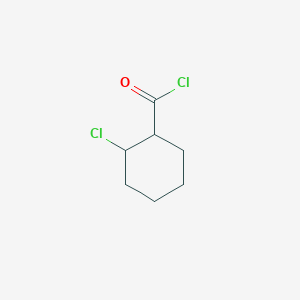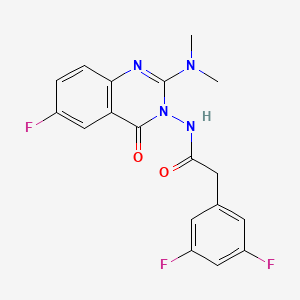
2-(3,5-difluorophenyl)-N-(2-dimethylamino-6-fluoro-4-oxo-4H-quinazolin-3-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3,5-difluorophenyl)-N-(2-dimethylamino-6-fluoro-4-oxo-4H-quinazolin-3-yl)acetamide is a synthetic organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-difluorophenyl)-N-(2-dimethylamino-6-fluoro-4-oxo-4H-quinazolin-3-yl)acetamide typically involves multiple steps, including the formation of the quinazolinone core and subsequent functionalization. Common synthetic routes may include:
Formation of Quinazolinone Core: This step often involves the cyclization of anthranilic acid derivatives with appropriate reagents.
Functionalization: Introduction of the 3,5-difluorophenyl and dimethylamino groups through nucleophilic substitution or other suitable reactions.
Industrial Production Methods
Industrial production methods for such compounds may involve optimization of reaction conditions to maximize yield and purity. This can include the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the dimethylamino group.
Reduction: Reduction reactions may target the carbonyl group in the quinazolinone core.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction may produce alcohols or amines.
科学研究应用
Chemistry
Catalysis: The compound may serve as a ligand in catalytic reactions.
Material Science: Potential use in the development of novel materials with specific properties.
Biology
Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural features.
Receptor Binding: May interact with biological receptors, influencing cellular processes.
Medicine
Therapeutic Agents: Potential use as a drug candidate for treating various diseases.
Diagnostic Tools: May be used in imaging or diagnostic assays.
Industry
Chemical Intermediates: Used in the synthesis of other complex molecules.
Pharmaceutical Manufacturing: Potential role in the production of active pharmaceutical ingredients.
作用机制
The mechanism of action of 2-(3,5-difluorophenyl)-N-(2-dimethylamino-6-fluoro-4-oxo-4H-quinazolin-3-yl)acetamide likely involves interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets would require detailed biochemical studies.
相似化合物的比较
Similar Compounds
2-(3,5-difluorophenyl)-N-(2-dimethylamino-4-oxo-4H-quinazolin-3-yl)acetamide: Lacks the 6-fluoro group.
2-(3,5-difluorophenyl)-N-(2-methylamino-6-fluoro-4-oxo-4H-quinazolin-3-yl)acetamide: Has a methylamino group instead of dimethylamino.
Uniqueness
The presence of the 6-fluoro and dimethylamino groups in 2-(3,5-difluorophenyl)-N-(2-dimethylamino-6-fluoro-4-oxo-4H-quinazolin-3-yl)acetamide may confer unique biological activity and chemical reactivity compared to similar compounds. These structural differences can influence the compound’s binding affinity, selectivity, and overall pharmacological profile.
属性
分子式 |
C18H15F3N4O2 |
|---|---|
分子量 |
376.3 g/mol |
IUPAC 名称 |
2-(3,5-difluorophenyl)-N-[2-(dimethylamino)-6-fluoro-4-oxoquinazolin-3-yl]acetamide |
InChI |
InChI=1S/C18H15F3N4O2/c1-24(2)18-22-15-4-3-11(19)9-14(15)17(27)25(18)23-16(26)7-10-5-12(20)8-13(21)6-10/h3-6,8-9H,7H2,1-2H3,(H,23,26) |
InChI 键 |
RKYLIIWANMHYPV-UHFFFAOYSA-N |
规范 SMILES |
CN(C)C1=NC2=C(C=C(C=C2)F)C(=O)N1NC(=O)CC3=CC(=CC(=C3)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



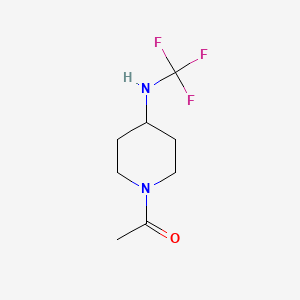
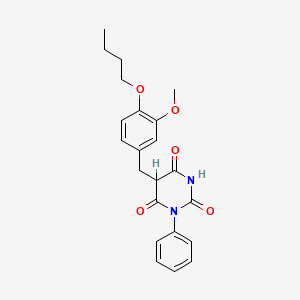

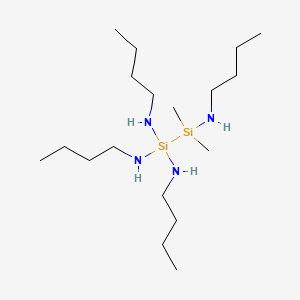
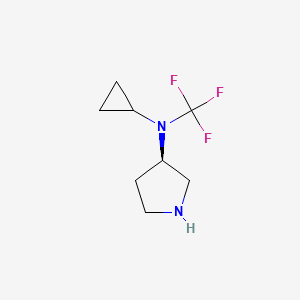


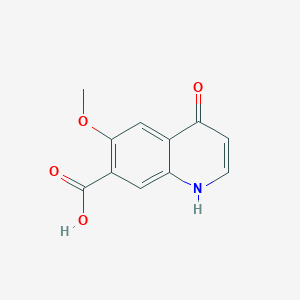
![4-Methoxythieno[3,4-b]pyridine-5,7-diamine](/img/structure/B13962114.png)
